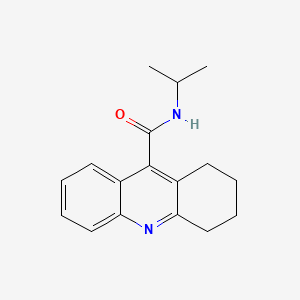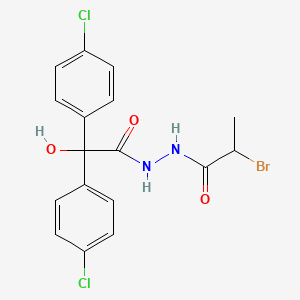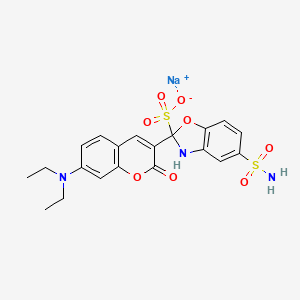
Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its versatility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate typically involves esterification reactions. The process begins with the reaction of butanedioic acid with acetic anhydride to form the bis(acetyloxy) derivative. This intermediate is then reacted with 1,2,3-propanetriol mono-9-octadecenoate under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove impurities and achieve the desired product specifications.
化学反応の分析
Types of Reactions
Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler esters or alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Acid or base catalysts are typically employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions vary widely depending on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or simpler esters.
科学的研究の応用
Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active compounds that interact with enzymes or receptors, modulating their activity. This compound can also act as a prodrug, releasing active metabolites upon metabolic conversion.
類似化合物との比較
Similar Compounds
- Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecanoate
- Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-hexadecenoate
Uniqueness
Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate is unique due to its specific ester configuration and the presence of the 9-octadecenoate group. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
97211-70-6 |
|---|---|
分子式 |
C29H48O11 |
分子量 |
572.7 g/mol |
IUPAC名 |
2,3-diacetyloxy-4-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H48O11/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(33)37-20-24(32)21-38-29(36)27(40-23(3)31)26(28(34)35)39-22(2)30/h11-12,24,26-27,32H,4-10,13-21H2,1-3H3,(H,34,35)/b12-11+ |
InChIキー |
CAQGFMUPEVINCJ-VAWYXSNFSA-N |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)C(C(C(=O)O)OC(=O)C)OC(=O)C)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)C(C(C(=O)O)OC(=O)C)OC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate](/img/structure/B12703165.png)







![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]amino]ethyl acetate](/img/structure/B12703212.png)




